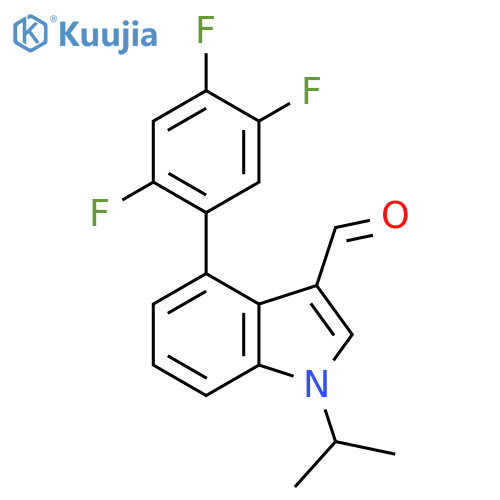

Cas no 1350760-35-8 (1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde)

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde

- YSETYTOTKOOCHT-UHFFFAOYSA-N

- 4-(2,4,5-Trifluorophenyl)-1-(propan-2-yl)-1H-indole-3-carboxaldehyde

- 1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde

-

- MDL: MFCD28400639

- インチ: 1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3

- InChIKey: YSETYTOTKOOCHT-UHFFFAOYSA-N

- SMILES: FC1C=C(C(=CC=1C1=CC=CC2=C1C(C=O)=CN2C(C)C)F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 433

- トポロジー分子極性表面積: 22

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 133116-5g |

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, 97% |

1350760-35-8 | 97% | 5g |

$2970.00 | 2023-09-09 | |

| Matrix Scientific | 133116-10g |

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, 97% |

1350760-35-8 | 97% | 10g |

$4140.00 | 2023-09-09 |

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehydeに関する追加情報

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde: A Comprehensive Overview

1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, identified by the CAS number 1350760-35-8, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The structure of this molecule incorporates an indole ring system substituted with an isopropyl group at position 1 and a 2,4,5-trifluorophenyl group at position 4. Additionally, the aldehyde functional group at position 3 further enhances its reactivity and versatility in chemical reactions.

The synthesis of 1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. For instance, researchers have employed methods such as Suzuki coupling and Stille coupling to assemble the trifluorophenyl group onto the indole framework. These methods not only improve the yield but also ensure high purity of the final product. Furthermore, the introduction of the aldehyde group has been optimized through oxidation reactions using reagents like CrO3 or KMnO4, which are known for their selectivity and reliability in such transformations.

The unique combination of substituents in this compound imparts distinctive electronic and steric properties. The presence of multiple fluorine atoms on the phenyl ring contributes to increased electron-withdrawing effects, which can influence the reactivity of the indole system. This makes 1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde an attractive candidate for applications in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various diseases.

In terms of biological activity, this compound has shown promising results in preliminary assays. For example, it has demonstrated moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. The aldehyde group plays a crucial role in these interactions by forming specific hydrogen bonds with key residues in the enzyme's active site. Additionally, the trifluorophenyl group enhances lipophilicity, which is essential for membrane permeability and bioavailability.

The development of novel synthetic routes for 1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde continues to be an area of active research. Scientists are exploring greener chemistry approaches to minimize environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been proposed as a viable method to accelerate reaction times and reduce energy consumption.

In conclusion, 1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, with its unique structure and functional groups, represents a valuable addition to the arsenal of chemical tools available for research and development. Its potential applications span across multiple disciplines, including pharmaceuticals and materials science. As research progresses, further insights into its properties and uses are expected to emerge.

1350760-35-8 (1-Isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde) Related Products

- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)

- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)

- 1894944-16-1(benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate)

- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)

- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)

- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)

- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)

- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)

- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)

- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)